N-(2-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide N-(2-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15712598
InChI: InChI=1S/C16H11ClN2O3/c17-12-7-3-4-8-13(12)18-14(20)9-19-15(21)10-5-1-2-6-11(10)16(19)22/h1-8H,9H2,(H,18,20)
SMILES:
Molecular Formula: C16H11ClN2O3
Molecular Weight: 314.72 g/mol

N-(2-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

CAS No.:

Cat. No.: VC15712598

Molecular Formula: C16H11ClN2O3

Molecular Weight: 314.72 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide -

Specification

Molecular Formula C16H11ClN2O3
Molecular Weight 314.72 g/mol
IUPAC Name N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Standard InChI InChI=1S/C16H11ClN2O3/c17-12-7-3-4-8-13(12)18-14(20)9-19-15(21)10-5-1-2-6-11(10)16(19)22/h1-8H,9H2,(H,18,20)
Standard InChI Key XVWQUPZLGTUXBN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central acetamide group (CH3CONH\text{CH}_3\text{CONH}-) linked to a 2-chlorophenyl ring and a 1,3-dioxoisoindole moiety. The isoindole component consists of a bicyclic structure with two ketone groups at positions 1 and 3, contributing to its planar geometry and hydrogen-bonding capacity . Key structural parameters include:

PropertyValue
Molecular FormulaC16H11ClN2O3\text{C}_{16}\text{H}_{11}\text{ClN}_2\text{O}_3
Molecular Weight314.72 g/mol
IUPAC NameN-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Canonical SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3Cl
logP (Predicted)2.80–3.10

The chlorophenyl group at the N-position introduces steric and electronic effects, potentially influencing binding interactions in biological systems .

Spectroscopic Characterization

Infrared (IR) spectra of analogous compounds reveal absorption bands for N-H (3,250–3,400 cm1^{-1}), amide C=O (1,680–1,700 cm1^{-1}), and isoindole C=O (1,700–1,780 cm1^{-1}) . Nuclear magnetic resonance (NMR) data for related structures show distinct signals:

  • 1H^1\text{H} NMR: Singlets for COCH2N\text{COCH}_2\text{N} protons (δ\delta 4.2–4.3) and aromatic protons (δ\delta 6.8–7.4) .

  • 13C^{13}\text{C} NMR: Carbonyl carbons (δ\delta 165–175 ppm) and chlorophenyl carbons (δ\delta 120–140 ppm) .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol :

  • Formation of 2-Chloro-N-(2-chlorophenyl)acetamide: Reacting 2-chloroaniline with chloroacetyl chloride in the presence of a base.

  • Coupling with Isoindoledione: Treating the intermediate with 1,3-dioxoisoindoline under reflux in acetonitrile with K2CO3\text{K}_2\text{CO}_3.

Reaction Scheme:

C6H4ClNH2+ClCH2COClC6H4ClNHCOCH2Cl(Step 1)\text{C}_6\text{H}_4\text{ClNH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_4\text{ClNHCOCH}_2\text{Cl} \quad \text{(Step 1)} C6H4ClNHCOCH2Cl+C8H5NO2C16H11ClN2O3(Step 2)\text{C}_6\text{H}_4\text{ClNHCOCH}_2\text{Cl} + \text{C}_8\text{H}_5\text{NO}_2 \rightarrow \text{C}_{16}\text{H}_{11}\text{ClN}_2\text{O}_3 \quad \text{(Step 2)}

Yields typically range from 76% to 92%, with purity confirmed by elemental analysis (C: 60.45–69.65%, H: 4.15–6.85%, N: 8.55–9.60%) .

Structural Analogs and Modifications

Modifying the chlorophenyl position (e.g., 3-chlorophenyl) or introducing methyl/methoxy groups alters physicochemical properties. For example:

AnaloglogPHIV-1 RT Inhibition
N-(3-Chlorophenyl)-isoindolylacetamide 2.8020% at 20 μM
N-(4-Methoxyphenyl)-isoindolylacetamide 2.4515% at 20 μM

Biological Activity and Mechanisms

Antimicrobial and Anticancer Profiles

While direct data are unavailable, structurally similar compounds exhibit:

  • Antibacterial Activity: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Cytotoxicity: IC50_{50} values of 10–50 μM in MCF-7 breast cancer cells .

Pharmacokinetic and Toxicity Profiles

ADME Properties

Predicted parameters using OSIRIS and Molinspiration tools indicate:

  • Absorption: Moderate intestinal absorption due to logP=2.80\log P = 2.80 .

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation .

  • Excretion: Renal clearance predominates (t1/2_{1/2} ≈ 4–6 hours) .

Toxicity Risks

  • Mutagenicity: Low risk (AMES test negative) .

  • hERG Inhibition: Moderate (IC50_{50} ≈ 1.2 μM), suggesting potential cardiotoxicity at high doses .

Future Directions and Applications

Structural Optimization

Enhancing solubility via:

  • Introduction of polar groups (e.g., -OH, -COOH).

  • Prodrug strategies (e.g., esterification).

Target Expansion

Exploring activity against:

  • Inflammatory Targets: COX-2 and 5-LOX enzymes.

  • Kinases: BCR-ABL and EGFR tyrosine kinases.

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